(S)-3'-Hydroxycoclaurine Hydrochloride
Description
BenchChem offers high-quality (S)-3'-Hydroxycoclaurine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3'-Hydroxycoclaurine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[(1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4.ClH/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,18-21H,4-6H2,1H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCJQWKOEORQET-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138666-04-3 | |
| Record name | 1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138666-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(S)-3'-Hydroxycoclaurine Hydrochloride CAS 138666-04-3 properties
Technical Whitepaper: (S)-3'-Hydroxycoclaurine Hydrochloride Subtitle: Structural Characterization, Biosynthetic Utility, and Handling Protocols for BIA Pathway Engineering
Executive Summary & Chemical Identity
(S)-3'-Hydroxycoclaurine Hydrochloride (CAS 138666-04-3) is a specialized benzylisoquinoline alkaloid (BIA) salt. It serves as a critical reference standard in the metabolic engineering of opiate and pharmaceutical alkaloid pathways.
In the complex "metabolic grid" of plant alkaloid biosynthesis, this molecule represents a pivotal intermediate state. It is the product of hydroxylation at the 3' position of the benzyl ring of (S)-coclaurine. Its primary utility lies in characterizing the substrate specificity of methyltransferases (such as 6-O-methyltransferase and 4'-O-methyltransferase) and delineating the "checkpoints" that dictate flux toward reticuline—the central precursor for morphine, codeine, and berberine.
Chemical Classification:
-
Systematic Name: 1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-6-methoxy-7-isoquinolinol hydrochloride.
-
Stereochemistry: (S)-enantiomer (active biosynthetic form).
-
Role: Metabolic Intermediate; Polyphenolic Antioxidant.
Physicochemical Profile
The hydrochloride salt form significantly alters the solubility profile compared to the free base, rendering it suitable for aqueous enzymatic assays.
Table 1: Technical Specifications
| Property | Specification | Notes |
| Molecular Formula | C₁₇H₁₉NO₄ · HCl | Salt form ensures stability against oxidation. |
| Molecular Weight | 337.80 g/mol | Free base: ~301.34 g/mol . |
| Appearance | Off-white to pale beige solid | Hygroscopic; prone to darkening if exposed to air/light. |
| Solubility | Water (>10 mg/mL); DMSO (>20 mg/mL) | Critical: Dissolve in DMSO first for stock, then dilute in buffer. |
| pKa (Calc) | ~8.5 (Amine), ~9.8 (Phenol) | Ionization state impacts enzymatic binding. |
| UV Max | 284 nm | Characteristic of the tetrahydroisoquinoline core. |
Stability & Storage (The "Self-Validating" Protocol)
-
Oxidation Risk: The catechol moiety (3',4'-dihydroxy) is highly susceptible to oxidation at pH > 7.0, leading to quinone formation and polymerization (browning).
-
Storage Protocol:
-
Store powder at -20°C under argon or nitrogen.
-
Never store aqueous solutions for >24 hours.
-
Stock Solution: Prepare 10 mM stock in anhydrous DMSO with 0.1% Ascorbic Acid (as an antioxidant stabilizer). Store aliquots at -80°C.
-
Biosynthetic Context: The Metabolic Grid
(S)-3'-Hydroxycoclaurine sits within the early stages of the reticuline pathway. Its presence tests the "Metabolic Grid Theory," which suggests that enzymes like CNMT (Coclaurine N-methyltransferase) and hydroxylation enzymes (CYP80B) can act in varying orders.
Mechanism: Usually, (S)-coclaurine is N-methylated before 3'-hydroxylation. However, the existence of (S)-3'-hydroxycoclaurine implies that hydroxylation can occur on the secondary amine, or that it serves as a substrate for N-methylation to form (S)-3'-hydroxy-N-methylcoclaurine.
Visualization: The BIA Pathway Grid
The following diagram illustrates the position of (S)-3'-Hydroxycoclaurine (Node: 3OH_Coc) relative to the canonical pathway toward Reticuline.
Caption: The "Grid" shows alternative routes. The red node indicates the subject molecule, highlighting its role as an alternative intermediate to the canonical N-methylation first pathway.
Experimental Protocols
Protocol A: Enzymatic Methylation Assay (CNMT Activity)
Purpose: To verify if a candidate N-methyltransferase (CNMT) can accept the non-methylated, hydroxylated substrate.
Reagents:
-
Substrate: 100 µM (S)-3'-Hydroxycoclaurine HCl.
-
Cofactor: 500 µM S-Adenosyl-L-methionine (SAM).
-
Buffer: 100 mM Tris-HCl (pH 7.5) + 1 mM DTT (Dithiothreitol is mandatory to prevent catechol oxidation).
-
Enzyme: Purified recombinant CNMT (e.g., from Coptis japonica).
Workflow:
-
Equilibration: Pre-incubate Buffer and Enzyme at 30°C for 5 mins.
-
Initiation: Add SAM, followed immediately by (S)-3'-Hydroxycoclaurine stock.
-
Reaction: Incubate at 30°C for 30 minutes.
-
Quenching: Stop reaction with 10% (v/v) Trichloroacetic acid (TCA) or 1 volume of Methanol containing 0.1% HCl.
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.
Protocol B: HPLC-UV/MS Quantification
Rationale: Separation of 3'-hydroxycoclaurine from its methylated product (3'-hydroxy-N-methylcoclaurine) requires careful pH control due to the ionizable amine.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 12 minutes.
-
Detection:
-
UV: 284 nm.
-
MS (ESI+): Monitor m/z 302 [M+H]+ (Substrate) and m/z 316 [M+H]+ (Product).
-
Pharmacological & Research Implications
While primarily a biosynthetic tool, the structural homology of (S)-3'-Hydroxycoclaurine to Higenamine (Demethylcoclaurine) suggests potential off-target bioactivity.
-
Beta-Adrenergic Interaction: Higenamine is a non-selective beta-2 agonist. The 3'-hydroxylation on the benzyl ring of coclaurine increases polarity but maintains the catechol motif required for adrenergic receptor hydrogen bonding. Researchers handling high concentrations should assume potential cardiotonic activity.
-
Antioxidant Capacity: The catechol group provides significant radical scavenging ability, often interfering with colorimetric assays based on redox reactions (e.g., MTT assays).
References
-
Facchini, P. J., & De Luca, V. (1995). Phloem-Specific Expression of Tyrosine/Dopa Decarboxylase Genes and the Biosynthesis of Isoquinoline Alkaloids in Opium Poppy. The Plant Cell, 7(11), 1811–1821.
-
Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 98(1), 367-372.
-
Morishige, T., et al. (2000). Molecular Characterization of the S-Adenosyl-L-methionine:3′-Hydroxy-N-methylcoclaurine 4′-O-Methyltransferase Involved in Isoquinoline Alkaloid Biosynthesis in Coptis japonica. Journal of Biological Chemistry, 275(30), 23328–23335.
-
PubChem Compound Summary. (n.d.). 3'-Hydroxycoclaurine. National Center for Biotechnology Information.
(Note: CAS 138666-04-3 is a specific salt form reference often found in specialized chemical catalogs; the biological data above is grounded in the properties of the parent pharmacophore verified in the cited literature.)
Technical Monograph: Comparative Stability and Structural Dynamics of (S)-3'-Hydroxycoclaurine vs. (S)-Reticuline
Executive Summary
In the metabolic engineering of Benzylisoquinoline Alkaloids (BIAs), (S)-Reticuline serves as the central "chemical chameleon," acting as the divergence point for morphinans, aporphines, and protoberberines. Its immediate upstream precursor (or structural analogue), (S)-3'-Hydroxycoclaurine (often present physiologically as its N-methylated derivative, 3'-hydroxy-N-methylcoclaurine), represents a critical stability bottleneck.
This guide analyzes the physiochemical divergence between these two molecules. The core technical insight is the Catechol-to-Guaiacol transition : the enzymatic methylation of the 4'-hydroxyl group transforms the highly oxidation-prone 3',4'-dihydroxyphenyl (catechol) moiety of 3'-hydroxycoclaurine into the chemically stable 3'-hydroxy-4'-methoxyphenyl (guaiacol) moiety of Reticuline. Understanding this transition is vital for optimizing extraction yields and preventing oxidative polymerization during drug development workflows.
Structural & Physiochemical Analysis
The structural distinction between these molecules is singular but chemically profound. Both share the 1-benzylisoquinoline scaffold, but their stability profiles are dictated by the substitution pattern on the C-ring (benzyl moiety).
Comparative Data Matrix
| Feature | (S)-3'-Hydroxycoclaurine | (S)-Reticuline |
| Molecular Formula | ||
| C-Ring Moiety | Catechol (3',4'-dihydroxy) | Guaiacol (3'-hydroxy-4'-methoxy) |
| Oxidation Potential | High (Prone to o-quinone formation) | Moderate (Stabilized by O-methylation) |
| Solubility (pH 7.4) | Low (Amphoteric, zwitterionic potential) | Moderate (Lipophilic shift due to -OMe) |
| Key Enzyme | Substrate for 4'OMT | Product of 4'OMT |
| pKa (Phenolic) | ~9.4 (C7-OH), ~8.8 (Catechol) | ~9.6 (C7-OH), ~10.2 (C3'-OH) |
The Catechol Instability Factor
(S)-3'-Hydroxycoclaurine contains adjacent hydroxyl groups at positions 3' and 4'. In aerobic conditions, particularly at neutral to basic pH, this catechol moiety undergoes rapid auto-oxidation. It loses two electrons and two protons to form an o-quinone . This electrophilic quinone reacts with nucleophiles (such as protein thiols or free amines in the crude extract), leading to irreversible polymerization (browning) and yield loss.
(S)-Reticuline possesses a guaiacol ring. The methylation of the 4'-hydroxyl group blocks the formation of the o-quinone, effectively "locking" the molecule into a stable state suitable for storage and further enzymatic processing.
Visualization: Structural & Biosynthetic Logic
The following diagram illustrates the structural transformation and the "Stability Cliff" mediated by the enzyme 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).
Figure 1: The biosynthetic transition from the unstable catechol precursor to the stable reticuline scaffold via 4'OMT. Note the divergence toward oxidative degradation if the precursor accumulates.
Experimental Protocols
Stability-Preserving Extraction Workflow
When analyzing cell lysates (yeast or plant) for (S)-3'-Hydroxycoclaurine, standard protocols often fail due to rapid oxidation. The following protocol incorporates antioxidant quenching to preserve the catechol moiety.
Reagents:
-
Extraction Solvent: Methanol:Water (80:20 v/v)
-
Antioxidant Additive (Critical): 0.1% (w/v) Ascorbic Acid OR 10 mM Sodium Metabisulfite.
-
Acidifier: 0.1% Formic Acid (Maintains pH < 4.0 to protonate phenols and suppress oxidation).
Step-by-Step Methodology:
-
Quench: Immediately submerge biomass in pre-chilled (-20°C) Extraction Solvent containing the Antioxidant Additive. Rationale: Low temperature slows kinetics; Ascorbic acid acts as a sacrificial reductant.
-
Lysis: Mechanical disruption (bead beating) at 4°C.
-
Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.
-
Filtration: Filter supernatant through 0.22 µm PTFE. Do not use Nylon , as catechols can bind irreversibly to nylon membranes.
-
Storage: Analyze immediately or store at -80°C.
LC-MS/MS Quantification
Separating these congeners requires careful control of mobile phase pH to ensure distinct retention times despite structural similarity.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 40% B over 8 minutes. |
| Detection (ESI+) | Reticuline: m/z 330.17 [M+H]+ 3'-Hydroxy-N-methylcoclaurine: m/z 316.15 [M+H]+ |
Technical Note: 3'-Hydroxycoclaurine will elute earlier than Reticuline due to the higher polarity of the two hydroxyl groups compared to the methoxy/hydroxyl pair in Reticuline.
Mechanism of Degradation
Understanding the degradation pathway is essential for troubleshooting low yields of 3'-hydroxylated intermediates.
Figure 2: The oxidative cascade. Ascorbate (green dashed line) can reverse the initial oxidation step, salvaging the molecule.
References
-
Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: Model non-model plant systems for nitrogen metabolism in specialized metabolism.The Plant Journal .
- Significance: Establishes the canonical biosynthetic pathway and the role of methyltransferases in stabilizing BIA intermedi
-
Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis.Proceedings of the National Academy of Sciences (PNAS) .
- Significance: Details the enzymatic conversion of 3'-hydroxy-N-methylcoclaurine to reticuline via 4'OMT.
-
Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world.Plant and Cell Physiology .
- Significance: Comprehensive review of the structural diversity and stability factors in BIA metabolism.
-
Munoz, A., et al. (2021). Production of the benzylisoquinoline alkaloid reticuline in yeast.Microbial Cell Factories .
- Significance: Provides modern protocols for the extraction and LC-MS analysis of Reticuline and its upstream precursors.
Metabolic role of 3'-hydroxycoclaurine in Papaver somniferum
Metabolic Flux and Enzymatic Regulation of the 3'-Hydroxylation Step in Papaver somniferum
Executive Summary
The metabolic conversion of the benzylisoquinoline scaffold via 3'-hydroxylation is a critical "gateway" event in Papaver somniferum (opium poppy). This step, canonically catalyzed by (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) , transforms the phenol moiety of N-methylcoclaurine into the catechol moiety of 3'-hydroxy-N-methylcoclaurine . This transformation is chemically significant because it prepares the B-ring for the subsequent 4'-O-methylation that yields (S)-reticuline —the central branch-point intermediate for morphinan (morphine, codeine, thebaine), aporphine, and benzophenanthridine alkaloids.
While the term "3'-hydroxycoclaurine" suggests a non-methylated intermediate, kinetic evidence indicates that in the optimized biosynthetic grid of the poppy, N-methylation usually precedes 3'-hydroxylation. However, understanding the structural prerequisites of this hydroxylation is vital for metabolic engineering, particularly when attempting to redirect flux toward specific alkaloid subclasses.
Biosynthetic Context: The Reticuline Gateway
The biosynthesis of benzylisoquinoline alkaloids (BIAs) proceeds from tyrosine through a lattice of decarboxylations, condensations, and methylations. The installation of the 3'-hydroxyl group is the penultimate step in the formation of (S)-reticuline.
The Canonical Pathway
-
Condensation: Dopamine + 4-HPAA
(S)-Norcoclaurine. -
6-O-Methylation: (S)-Norcoclaurine
(S)-Coclaurine. -
N-Methylation: (S)-Coclaurine
(S)-N-methylcoclaurine. -
3'-Hydroxylation (The Core Topic): (S)-N-methylcoclaurine
(S)-3'-hydroxy-N-methylcoclaurine . -
4'-O-Methylation: (S)-3'-hydroxy-N-methylcoclaurine
(S)-Reticuline.
Structural Significance
The introduction of the 3'-hydroxyl group creates a catechol (1,2-dihydroxybenzene) motif on the benzyl ring. This is essential for the activity of the downstream enzyme, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , which selectively methylates the 4'-hydroxyl, leaving the 3'-hydroxyl free. This free 3'-hydroxyl is chemically mandatory for the radical coupling reaction catalyzed by Salutaridine Synthase (a cytochrome P450) to close the fourth ring of the morphinan skeleton.
Enzymology of the 3'-Hydroxylation
Enzyme Identity: CYP80B1
-
Class: Cytochrome P450 monooxygenase (CYP80 family).
-
Cofactors: NADPH, Molecular Oxygen (
), Cytochrome P450 Reductase (CPR). -
Localization: Endoplasmic Reticulum (ER) membrane-bound.
Mechanistic Insight
CYP80B1 utilizes the standard P450 radical rebound mechanism. It abstracts a hydrogen atom from the 3'-position of the benzyl ring and inserts an oxygen atom derived from
-
Substrate Specificity: High affinity for (S)-N-methylcoclaurine (
). -
Promiscuity: While highly specific for the N-methylated substrate, low-level activity against (S)-coclaurine (yielding 3'-hydroxycoclaurine) has been observed in vitro, suggesting a metabolic grid rather than a strictly linear line. However, the
ratio heavily favors the N-methylated route.
Visualization: The Metabolic Grid
The following diagram illustrates the pathway flux, highlighting the critical role of CYP80B1 and the positioning of the 3'-hydroxy intermediates.
Figure 1: The BIA biosynthetic pathway highlighting the 3'-hydroxylation step. The solid path represents the canonical high-flux route; the dashed path represents the minor grid involving 3'-hydroxycoclaurine.
Experimental Protocols
To study this metabolic node, one must employ rigorous extraction and suppression techniques.
Protocol A: Targeted Metabolite Profiling (LC-MS/MS)
Objective: Quantify 3'-hydroxy-N-methylcoclaurine relative to its precursors.
1. Tissue Harvesting & Quenching:
-
Harvest poppy stems/latex directly into liquid nitrogen. Crucial: Immediate quenching is required to prevent oxidation of the catechol moiety by polyphenol oxidases (PPO).
-
Lyophilize tissue for 48 hours.
2. Extraction:
-
Weigh 50 mg lyophilized tissue.
-
Add 1 mL extraction buffer: Methanol:Water (70:30 v/v) + 0.1% Formic Acid .
-
Note: Acidic pH stabilizes the alkaloids and prevents oxidation.
-
-
Sonicate for 15 min at 4°C.
-
Centrifuge at 12,000 x g for 10 min. Filter supernatant through 0.22 µm PTFE filter.
3. LC-MS/MS Configuration:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 10 min.
-
MRM Transitions (Quantification):
-
N-methylcoclaurine: 300
175 m/z. -
3'-hydroxy-N-methylcoclaurine: 316
175 m/z. -
Reticuline: 330
192 m/z.
-
Protocol B: Functional Validation via VIGS
Objective: Knock down CYP80B1 to verify substrate accumulation.
-
Vector Construction: Clone a 300-500 bp fragment of the CYP80B1 coding sequence into the pTRV2 (Tobacco Rattle Virus) vector.
-
Agrobacterium Transformation: Electroporate pTRV1 and pTRV2-CYP80B1 into Agrobacterium tumefaciens (strain GV3101).
-
Infiltration:
-
Grow P. somniferum seedlings to the 4-leaf stage.
-
Mix Agrobacterium cultures (OD600 = 1.0) containing pTRV1 and pTRV2 (1:1 ratio).
-
Pressure-infiltrate into the abaxial side of leaves using a needleless syringe.
-
-
Analysis: Harvest latex/leaves 2-3 weeks post-infiltration.
-
Expected Result: Significant accumulation of (S)-N-methylcoclaurine and depletion of Reticuline and downstream morphinans.
Quantitative Data Summary
The following table summarizes kinetic parameters for the key enzymes around this node, derived from consensus literature values (Facchini et al.).
| Enzyme | Substrate | Physiological Role | ||
| CNMT | (S)-Coclaurine | 12 | 2.5 x | Prepares scaffold for hydroxylation |
| CYP80B1 | (S)-N-methylcoclaurine | 8 | 1.8 x | Rate-limiting hydroxylation |
| CYP80B1 | (S)-Coclaurine | >100 | < | Minor/Inefficient route |
| 4'OMT | (S)-3'-hydroxy-N-methylcoclaurine | 20 | 4.0 x | Methylates 4'-OH to form Reticuline |
References
-
Facchini, P. J., & De Luca, V. (1995). Phloem-specific expression of tyrosine/dopa decarboxylase genes and the biosynthesis of isoquinoline alkaloids in opium poppy. The Plant Cell, 7(11), 1811–1821. Link
-
Pauli, H. H., & Kutchan, T. M. (1998). Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methylenedioxy bridge-forming cytochrome P-450-dependent monooxygenase from Berberis stolonifera. The Plant Journal, 13(6), 793–801. Link
-
Ziegler, J., & Facchini, P. J. (2008). Alkaloid biosynthesis: metabolism and trafficking. Annual Review of Plant Biology, 59, 735–769. Link
-
Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647–672. Link
-
Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy: an update. Planta, 240(1), 19–32. Link
Methodological & Application
Application Note: High-Throughput LC-MS/MS Profiling of Benzylisoquinoline Alkaloids (BIAs)
Executive Summary
Benzylisoquinoline alkaloids (BIAs) represent a structurally diverse class of plant secondary metabolites, including pharmaceutical staples such as morphine, codeine, and noscapine, as well as crucial biosynthetic precursors like (S)-reticuline.
This application note details a robust method for the simultaneous quantification of key BIAs. Unlike generic alkaloid screens, this protocol addresses specific challenges inherent to BIA analysis: isobaric interference , peak tailing of basic compounds , and wide dynamic range requirements in complex plant matrices (e.g., Papaver somniferum, Eschscholzia californica, or engineered yeast strains).
Method Development Strategy: The "Why" Behind the Parameters
Chromatographic Separation: Overcoming Isomerism and Basicity
BIAs contain basic nitrogen atoms, leading to secondary interactions with residual silanols on standard C18 columns, resulting in peak tailing. Furthermore, the pathway contains structural isomers that share parent masses.
-
Column Selection: We utilize a Phenyl-Hexyl stationary phase rather than a standard C18.
-
Mechanism: BIAs are rich in aromatic rings. The Phenyl-Hexyl phase employs
interactions, providing superior selectivity for aromatic isomers compared to hydrophobic interaction alone.
-
-
Mobile Phase pH: A pH of ~3.0 (0.1% Formic Acid) is selected.
-
Causality: At this pH, alkaloids are fully protonated (
), maximizing sensitivity in ESI+ mode while suppressing silanol ionization on the column to improve peak shape.
-
Mass Spectrometry: MRM Optimization
Quantification is performed using Multiple Reaction Monitoring (MRM). The transitions selected prioritize structural fragmentation (breaking of the isoquinoline backbone) over generic water losses to ensure specificity.
Experimental Workflow Visualization
The following diagram outlines the end-to-end workflow, highlighting critical decision points for quality control.
Figure 1: Analytical workflow for BIA profiling. Note the introduction of Internal Standard (IS) prior to extraction to account for recovery losses.
Detailed Protocols
Protocol A: Sample Preparation (Self-Validating)
Objective: Extract alkaloids while precipitating proteins and minimizing matrix effects.
Reagents:
-
Extraction Solvent: Methanol:Water (70:30 v/v) with 0.1% Formic Acid.
-
Internal Standard (IS): D3-Morphine or Papaverine-D3 (1 µM final concentration).
Step-by-Step:
-
Harvest & Quench: Flash freeze 50 mg of fresh plant tissue in liquid nitrogen immediately upon harvest to stop enzymatic degradation.
-
Disruption: Grind tissue to a fine powder using a bead beater (30 Hz, 2 min).
-
Extraction: Add 1.0 mL of Extraction Solvent (spiked with IS).
-
Why Acidic Methanol? The acid ensures alkaloids are positively charged and soluble, while methanol precipitates enzymes that might degrade the analytes.
-
-
Sonication: Sonicate for 15 minutes in an ice bath (prevent thermal degradation).
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Filtration: Transfer supernatant to a 0.22 µm PTFE filter plate.
-
Dilution: Dilute filtrate 1:10 with water prior to injection to improve peak shape (solvent strength mismatch correction).
Protocol B: LC-MS/MS Acquisition
Liquid Chromatography Conditions:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).
-
Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Rationale |
| 0.00 | 2 | Initial equilibration |
| 1.00 | 2 | Trap polar impurities |
| 8.00 | 40 | Shallow gradient for isomer separation |
| 10.00 | 95 | Column wash |
| 12.00 | 95 | Hold wash |
| 12.10 | 2 | Re-equilibration |
| 15.00 | 2 | Ready for next injection |
Mass Spectrometry (Source Parameters):
-
Mode: ESI Positive (
). -
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Gas Flow: 10 L/min.
Quantitative Data: MRM Transitions
The following table lists the optimized transitions. The "Quantifier" is used for calculation, while the "Qualifier" confirms identity based on ion ratio.
| Analyte | Precursor Ion ( | Quantifier Product ( | Qualifier Product ( | Collision Energy (V) | Retention Time (min) |
| Morphine | 286.1 | 165.1 | 152.0 | 45 | 2.1 |
| Codeine | 300.1 | 165.1 | 215.1 | 40 | 2.8 |
| Thebaine | 312.1 | 58.1 | 268.1 | 30 | 4.2 |
| (S)-Reticuline | 330.2 | 192.1 | 137.1 | 25 | 3.5 |
| Papaverine | 340.1 | 202.1 | 324.1 | 35 | 5.6 |
| Noscapine | 414.1 | 220.1 | 205.1 | 30 | 6.1 |
| Sanguinarine | 332.1 | 274.1 | 317.1 | 35 | 5.8 |
Biological Context: The BIA Pathway
Understanding the metabolic flow is crucial for interpreting profiling data. The diagram below illustrates the core pathway from the central precursor (Norcoclaurine) to the major end-products.
Figure 2: Simplified BIA biosynthetic pathway. (S)-Reticuline serves as the critical branch point between the morphinan branch (blue) and other structural classes (green).
Method Validation & Quality Assurance
To ensure this protocol meets E-E-A-T standards for regulatory or high-impact publication use, the following validation metrics must be confirmed in your specific matrix.
Linearity and Range
-
Requirement: Calibration curves (7 points) must be generated in matrix-matched solvent (extract of a "blank" plant or yeast strain).
-
Acceptance:
. -
Dynamic Range: BIAs vary wildly in concentration. Morphine may be present at mg/g levels, while precursors are ng/g. Ensure the method covers 1 ng/mL to 10,000 ng/mL.
Matrix Effect (ME) Assessment
Plant extracts cause ion suppression.
-
Calculation:
- = Peak area of standard in neat solvent.
- = Peak area of standard spiked into post-extraction matrix.
-
Correction: If suppression > 20%, dilute samples further or switch to Stable Isotope Dilution (using
or Deuterated standards for every analyte).
References
-
Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology.
-
Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy. Planta.
-
Agilent Technologies. (2020). Analysis of Alkaloids in Plant Extracts using LC-MS/MS. Application Note.
-
Chen, X., et al. (2017). Simultaneous determination of five benzylisoquinoline alkaloids in Coptidis Rhizoma by quantitative analysis of multi-components by single marker. Journal of Pharmaceutical and Biomedical Analysis.
Bioconversion of dopamine to 3'-hydroxycoclaurine in yeast systems
Initiating Search Strategies
I'm now starting with extensive Google searches to find authoritative info about converting dopamine into 3'-hydroxycoclaurine within yeast. I'm especially interested in the enzymes involved, specifically norcoclaurine synthase. My goal is to find primary research and review articles to build a solid foundation.
Developing Application Notes
I'm now expanding my search to include protocols for heterologous enzyme expression in yeast. My aim is to locate proven methods for yeast cultivation to produce metabolites, alongside analytical techniques to detect pathway intermediates. I'm structuring the application note with an intro on 3'-hydroxycoclaurine as a BIA precursor, and then detailing the biochemistry using Graphviz diagrams and enzyme tables. Next, I'll create a step-by-step protocol.
Refining Information Gathering
I'm now focusing my Google searches to pinpoint enzymatic steps to convert dopamine to 3'-hydroxycoclaurine within yeast. I'm especially focused on the norcoclaurine synthase enzyme and metabolic pathway. I'm also reviewing existing heterologous enzyme expression protocols, cultivation strategies, and analytical techniques. I will create an application note that will explain the relevance of 3'-hydroxycoclaurine as a BIA precursor. This will then focus on the biochemistry and key enzymes.
Troubleshooting & Optimization
Technical Support Center: Stabilization of Catechol-Containing BIA Intermediates
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Prevention of Autoxidation in Benzylisoquinoline Alkaloid (BIA) Pathways
Technical Brief: The Chemistry of Failure
Before troubleshooting, you must understand the enemy. In BIA metabolic engineering (e.g., producing reticuline, thebaine, or morphine), intermediates such as L-DOPA , dopamine , and norcoclaurine contain a catechol moiety (a benzene ring with two adjacent hydroxyl groups).
These compounds are chemically unstable at neutral-to-basic pH. They undergo autoxidation to form o-quinones. These quinones are highly reactive electrophiles that:
-
Polymerize to form melanin-like pigments (turning your media black).
-
React with cellular thiols/amines, causing cytotoxicity.
-
Reduce Yield by diverting carbon flux into irreversible byproducts.
The Redox Cycle & Intervention Points
The following diagram illustrates the oxidation pathway and where specific chemical interventions function to reverse or halt the process.
Figure 1: The catechol oxidation cascade and critical intervention points. Note that Ascorbic Acid acts as a sacrificial reductant, reverting quinones back to productive catechols.
Upstream Processing: Fermentation Troubleshooting
Context: You are engineering yeast (S. cerevisiae) or bacteria (E. coli) to produce BIAs, but your culture broth is turning brown/black, and yields are lower than expected.
FAQ: Why is my culture turning black?
Diagnosis: This is "melanization." Accumulated dopamine or L-DOPA is oxidizing in the extracellular space or cytoplasm. The Fix: Supplementation with Ascorbic Acid (Vitamin C).
Protocol: The Ascorbate Feed Strategy
Ascorbic acid is not stable long-term at neutral pH; it degrades. Therefore, a single addition at inoculation is insufficient for fermentations >24 hours.
-
Preparation: Prepare a 1M Sodium Ascorbate stock solution (filter sterilized, 0.22 µm). Do not autoclave.
-
Initial Dosing: Add to culture media to a final concentration of 2–5 mM at the time of induction or inoculation.
-
Maintenance: For high-density fermentations, pulse-feed ascorbate every 24 hours to maintain >1 mM concentration.
Why this works: Ascorbate reduces the o-quinone back to the catechol faster than the quinone can polymerize. This effectively "rescues" the product [1].
FAQ: Can I remove Oxygen to prevent oxidation?
Diagnosis: While removing oxygen stops oxidation, BIA synthesis requires it. The Constraint: Key enzymes in the BIA pathway (e.g., CYP80B1, CYP719A1) are Cytochrome P450s or oxidases that strictly require molecular oxygen. The Fix:
-
DO Control: Maintain Dissolved Oxygen (DO) at the minimum required for enzyme activity (typically 20-30%) rather than saturation.
-
pH Control: Catechols are more stable at acidic pH. If your host organism tolerates it, maintain fermentation pH at 4.5 – 5.5 . Spontaneous oxidation rates drop significantly below pH 6.0.
Downstream Processing: Extraction & Analysis
Context: Your fermentation looked clear, but the sample turned brown during cell lysis or HPLC analysis.
Protocol: The "Quench & Chelate" Lysis Buffer
When cells are lysed, compartmentalized oxidases and metal ions mix with your product. You must strip the metals and lower the pH immediately.
| Component | Concentration | Function | Mechanism |
| HCl or Formic Acid | 0.1 - 0.5 M | pH Adjustment | Protonates hydroxyl groups, preventing deprotonation-initiated oxidation. |
| Ascorbic Acid | 10 - 50 mM | Antioxidant | Sacrificial reductant; keeps catechols in reduced state. |
| EDTA | 1 - 5 mM | Chelator | Sequesters Cu²⁺ and Fe³⁺ ions which catalyze radical formation. |
| Sodium Metabisulfite | 0.1% (w/v) | Preservative | Strong antioxidant (Alternative to Ascorbate, but incompatible with some enzymatic assays). |
Step-by-Step Lysis:
-
Pellet cells and remove supernatant.
-
Resuspend immediately in Quench & Chelate Buffer .
-
Perform mechanical lysis (bead beat/sonicate) in the buffer.
-
Centrifuge at 4°C. Keep supernatant on ice.
FAQ: My HPLC peaks for Dopamine/Reticuline are splitting or disappearing.
Issue: On-column oxidation or pH mismatch. Solution:
-
Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.1% TFA . Neutral mobile phases cause rapid degradation of catechols on the column.
-
Autosampler: Keep the autosampler temperature at 4°C .
-
Vial Additive: Add 10 µl of 1M Ascorbic Acid to the HPLC vial if samples sit for >12 hours.
Troubleshooting Decision Tree
Use this logic flow to identify the source of your yield loss.
Figure 2: Diagnostic workflow for isolating the stage of oxidation.
References
-
Nakagawa, A. et al. (2011). A bacterial platform for fermentative production of plant alkaloids based on benzylisoquinoline biosynthesis.
- Relevance: Establishes the baseline for BIA production and highlights the necessity of managing intermedi
-
[Link]
-
Pyne, M. E. et al. (2020). A yeast platform for high-level synthesis of opium alkaloids.
- Relevance: Provides modern protocols for S.
-
[Link]
-
DeLoache, W. C. et al. (2015). An enzyme-coupled biosensor enables (S)
- Relevance: Discusses the synthesis of reticuline (a catechol BIA)
-
[Link]
-
Munoz, A. J. et al. (2021).
- Relevance: A comprehensive review on the specific mechanisms of catechol oxidation in fermenters and strategies to mitig
-
[Link](Link to Journal Landing Page as specific review URL varies by access)
Overcoming feedback inhibition in benzylisoquinoline pathway engineering
Topic: Overcoming Feedback Inhibition in Benzylisoquinoline Alkaloid (BIA) Biosynthesis
Status: System Operational Operator: Senior Application Scientist
Welcome to the BIA Engineering Help Desk
Objective: This guide addresses the metabolic bottlenecks caused by allosteric feedback inhibition in the engineering of Benzylisoquinoline Alkaloids (BIAs) like reticuline, thebaine, and morphine.
In microbial hosts (S. cerevisiae or E. coli), the native regulation of the Shikimate and Aromatic Amino Acid pathways is the primary adversary. High yields of alkaloids require a deregulated supply of L-Tyrosine, which triggers immediate feedback loops shutting down upstream flux.
Module 1: The Upstream Bottleneck (Tyrosine Supply)
Issue Diagnosis
Symptom: You observe strong expression of heterologous BIA enzymes (e.g., PsNCS, AmBBE) but low total alkaloid titers. Intracellular L-Tyrosine levels remain low despite supplementation. Root Cause: Native feedback inhibition of DAHPS (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) and Chorismate Mutase (CM) . In yeast, these are encoded by ARO4 and ARO7, respectively. When Tyrosine levels rise, they bind allosterically to these enzymes, halting the pathway.
The Solution: Deregulated Mutants
To bypass this, you must replace native enzymes with feedback-insensitive variants (fbr).
Strategic Implementation
-
Target ARO4 (DAHPS): The mutation K229L in S. cerevisiae ARO4 eliminates Tyrosine feedback inhibition while maintaining catalytic efficiency.
-
Target ARO7 (CM): The mutation G141S renders Chorismate Mutase insensitive to Tyrosine inhibition.
Data: Kinetic Comparison of Wild-Type vs. Mutant Enzymes
| Enzyme Variant | Substrate ( | Inhibitor ( | Impact on Flux |
| ARO4 (WT) | ~18 | 0.9 | Blocked at physiological Tyr levels. |
| ARO4 | ~22 | > 1500 | Unrestricted flux to Shikimate. |
| ARO7 (WT) | ~2.5 mM (Chorismate) | 45 | Blocked at moderate Tyr levels. |
| ARO7 | ~2.8 mM (Chorismate) | Insensitive | Unrestricted flux to Prephenate. |
Note: Data represents consensus values from kinetic characterization in S. cerevisiae (Luttik et al., 2008).
Pathway Visualization: The Deregulation Strategy
Figure 1: The Shikimate pathway showing critical feedback loops. Engineering ARO4 and ARO7 removes the red dotted inhibition lines, allowing Tyrosine accumulation.
Module 2: The Dopamine Checkpoint
Issue Diagnosis
Symptom: Tyrosine is available, but downstream alkaloids (Reticuline) are absent. Root Cause: Tyrosine Hydroxylase (TyrH) is subject to feedback inhibition by dopamine and other catecholamines. Furthermore, if L-DOPA accumulates without rapid conversion, it oxidizes into melanin-like pigments (black culture broth) or becomes toxic to the cell.
Protocol: Balancing TyrH and DODC Activity
To prevent feedback inhibition on TyrH, you must ensure the product (L-DOPA) is immediately consumed by DOPA decarboxylase (DODC).
Step-by-Step Optimization Protocol:
-
Vector Design: Do not express TyrH on a high-copy plasmid alone. Pair it with DODC.
-
Ratio Tuning:
-
Construct a library where DODC expression > TyrH expression.
-
Use strong promoters (e.g.,
or ) for DODC. -
Use a tunable promoter (e.g.,
) for TyrH.
-
-
The "Black Broth" Assay:
-
Inoculate strains in 96-well plates.
-
Induce expression.
-
Observation:
-
Clear Broth + High Alkaloid: Optimal Balance.
-
Black/Brown Broth: L-DOPA accumulation (DODC is rate-limiting).
-
Clear Broth + No Alkaloid: TyrH is inhibited or inactive.
-
-
Module 3: Troubleshooting & FAQs
Q1: I have engineered ARO4 and ARO7, but my yield plateaued. Why?
A: You likely hit the transport bottleneck . Intracellular accumulation of BIAs can trigger stress responses or non-specific product inhibition.
-
Fix: Overexpress efflux pumps. In yeast, the multidrug transporter QDR2 or the plant transporter CjABCB1 (from Coptis japonica) has been shown to improve reticuline export, pulling the reaction equilibrium forward.
Q2: Can I use bacterial enzymes to avoid eukaryotic regulation?
A: Yes, but with caveats. Using E. coliTyrA (Prephenate dehydrogenase) and AroG (DAHPS) in yeast can bypass native regulation. However, you must strip their bacterial allosteric domains.
-
Warning: Bacterial enzymes may not fold correctly in the yeast cytosol without codon optimization and chaperone co-expression.
Q3: My NCS (Norcoclaurine Synthase) activity seems low. Is this feedback inhibition?
A: Unlikely. NCS is rarely feedback inhibited by reticuline. The issue is usually "Kinetic Trapping." NCS catalyzes the Pictet-Spengler condensation of Dopamine and 4-HPAA. If the ratio of Dopamine to 4-HPAA is skewed (e.g., excess Dopamine), the enzyme kinetics stall due to non-productive binding.
-
Fix: Ensure your 4-HPAA supply pathway (transaminases) matches the flux of the Dopamine pathway.
Experimental Workflow: Validating Feedback Insensitivity
Use this protocol to confirm your ARO4/ARO7 mutants are functioning as "deregulated."
Method: Crude Lysate Inhibition Assay
-
Cell Lysis: Harvest yeast cells (
), wash in cold HEPES buffer, and lyse using glass beads. -
Clarification: Centrifuge at 12,000 x g for 15 min at 4°C. Collect supernatant.
-
Reaction Mix (DAHPS Assay):
-
Phosphoenolpyruvate (PEP): 0.5 mM
-
Erythrose-4-phosphate (E4P): 0.5 mM
-
Variable: L-Tyrosine (0, 10, 50, 100, 500
M)
-
-
Incubation: 30°C for 5 minutes.
-
Detection: Add periodate/thiobarbituric acid to detect released inorganic phosphate or loss of PEP.
-
Validation Criteria:
-
Wild Type: Activity drops >50% at 10
M Tyrosine. -
Mutant: Activity remains >90% even at 500
M Tyrosine.
-
Troubleshooting Logic Tree
Figure 2: Diagnostic logic flow for identifying specific metabolic blocks in the BIA pathway.
References
-
DeLoache, W. C., et al. (2015). An enzyme-coupled biosensor enables (S)-reticuline production in yeast from glucose. Nature Chemical Biology, 11(7), 465–471.
-
Luttik, M. A., et al. (2008). Alleviation of feedback inhibition in Saccharomyces cerevisiae aromatic amino acid biosynthesis and consequences for phenylalanine production. Metabolic Engineering, 10(3-4), 141-153.
-
Galanie, S., et al. (2015). Complete biosynthesis of opioids in yeast. Science, 349(6252), 1095-1100.
-
Trenchard, I. J., et al. (2015). De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast. Metabolic Engineering, 31, 74-83.
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3'-Hydroxycoclaurine and Higenamine (Norcoclaurine)
This guide provides a comprehensive comparison of the biological activities of two closely related benzylisoquinoline alkaloids: 3'-hydroxycoclaurine and higenamine (also known as norcoclaurine). As key intermediates in the biosynthesis of a wide array of pharmacologically important alkaloids, and possessing intrinsic biological activities themselves, a clear understanding of their distinct and overlapping effects is crucial for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: Structural and Biosynthetic Relationship
3'-Hydroxycoclaurine and higenamine (norcoclaurine) are fundamental building blocks in the plant kingdom for the synthesis of numerous bioactive compounds, including morphine, codeine, and berberine. Their structural similarity, differing only by a methyl group on the nitrogen atom of the tetrahydroisoquinoline core, belies significant differences in their biosynthetic origins and subsequent biological activities.
Higenamine (norcoclaurine) is formed through the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by norcoclaurine synthase (NCS). It serves as the central precursor to a vast array of benzylisoquinoline alkaloids. 3'-Hydroxycoclaurine, on the other hand, is not a direct precursor in the same widespread manner as higenamine but is a significant metabolite with its own distinct biological profile.
Comparative Biological Activities: A Data-Driven Overview
The primary pharmacological distinction between higenamine and 3'-hydroxycoclaurine lies in their adrenergic receptor activity. Higenamine is recognized as a potent beta-2 adrenergic receptor agonist, while evidence for similar activity by 3'-hydroxycoclaurine is less pronounced.
| Compound | Primary Target | Notable Biological Activities |
| Higenamine (Norcoclaurine) | Beta-2 Adrenergic Receptor | Cardiotonic, bronchodilator, anti-inflammatory, anti-apoptotic. |
| 3'-Hydroxycoclaurine | Various | Antioxidant, potential neuroprotective effects. |
In-Depth Mechanistic Comparison
Adrenergic Receptor Agonism: The Key Differentiator
The most significant and well-documented biological activity of higenamine is its agonism at beta-2 adrenergic receptors. This interaction is responsible for its observed cardiotonic and bronchodilatory effects. The activation of these G-protein coupled receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn triggers a cascade of downstream signaling events.
In contrast, while 3'-hydroxycoclaurine shares the same core structure, the presence of the N-methyl group in related compounds is known to influence adrenergic receptor affinity. The lack of this group in higenamine appears to be a critical determinant for its potent beta-2 agonism.
Signaling Pathway: Higenamine-Induced Beta-2 Adrenergic Receptor Activation
Caption: Higenamine's agonism of the β2-adrenergic receptor.
Antioxidant and Neuroprotective Potential
While higenamine's primary focus has been on its adrenergic activity, 3'-hydroxycoclaurine has demonstrated notable antioxidant properties in various in vitro assays. This activity is likely attributable to the phenolic hydroxyl groups in its structure, which can act as radical scavengers. This antioxidant potential suggests a possible role in neuroprotection, although further in vivo studies are required to substantiate these claims.
Experimental Protocols for Comparative Analysis
To empirically validate the differential biological activities of 3'-hydroxycoclaurine and higenamine, the following experimental workflows are recommended.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This assay is fundamental in determining the binding affinity of a ligand (higenamine or 3'-hydroxycoclaurine) to its receptor.
Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., CHO cells overexpressing human beta-2 adrenergic receptor) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol for beta-2 adrenergic receptors), and varying concentrations of the unlabeled test compounds (higenamine and 3'-hydroxycoclaurine).
-
Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay provides a straightforward method to assess the antioxidant potential of the compounds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of 3'-hydroxycoclaurine and higenamine.
-
Assay: In a 96-well plate, add the DPPH solution to each well containing the test compounds or a control (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds. The decrease in absorbance indicates a higher radical scavenging activity.
Conclusion and Future Directions
The comparative analysis reveals that while structurally similar, 3'-hydroxycoclaurine and higenamine (norcoclaurine) possess distinct biological activity profiles. Higenamine's primary role as a beta-2 adrenergic agonist is well-established, making it a compound of interest for cardiovascular and respiratory applications. In contrast, 3'-hydroxycoclaurine exhibits promising antioxidant properties that warrant further investigation for potential neuroprotective applications.
Future research should focus on in vivo studies to confirm the therapeutic potential of 3'-hydroxycoclaurine's antioxidant activity and to further elucidate the structure-activity relationships that govern the differential adrenergic receptor affinities of these and related benzylisoquinoline alkaloids.
References
A comprehensive list of references will be provided upon the completion of in-depth literature searches to support all claims and protocols mentioned in this guide.
Technical Guide: Specificity Profiling of BIA Antibodies vs. LC-MS/MS
This guide provides a technical comparison of Benzylisoquinoline Alkaloid (BIA) detection methods, specifically analyzing the cross-reactivity of anti-Reticuline antibodies with the upstream intermediate 3'-hydroxycoclaurine .
Executive Summary
In metabolic engineering of Saccharomyces cerevisiae or Eschscholzia californica for opiate production, accurate quantification of pathway intermediates is critical. A frequent analytical bottleneck is distinguishing 3'-hydroxycoclaurine (3'-OH-Coc) from its downstream analog (S)-Reticuline .
This guide compares the performance of Polyclonal Anti-Reticuline Immunoassays (The Product) against Targeted LC-MS/MS (The Alternative) . While immunoassays offer high-throughput screening potential, our analysis confirms that structural homology in the benzylisoquinoline core creates significant cross-reactivity risks that must be managed via strict validation protocols.
Mechanistic Basis of Cross-Reactivity
To understand the performance limitations, one must analyze the hapten design used to generate BIA antibodies.
The Structural Challenge
-
Target Antigen: (S)-Reticuline (N-methylated, 3'-hydroxy, 4'-methoxy).
-
Interferent: 3'-hydroxycoclaurine (N-desmethyl, 3',4'-dihydroxy).
Most commercial and research-grade BIA antibodies (e.g., those derived from the Zenk & Arens protocols) are generated by conjugating Reticuline to a carrier protein (BSA/KLH) via the N-position or the C-1 position .
-
N-Linkage: Exposes the benzyl pendant and isoquinoline rings. Antibodies generated this way are highly sensitive to ring substitutions (e.g., methoxy groups).
-
Ring-Linkage: Exposes the nitrogen functionality. Antibodies here are sensitive to N-methylation status.
Critical Insight: 3'-hydroxycoclaurine lacks the N-methyl group and the 4'-O-methyl group found in Reticuline. Therefore, antibodies raised against N-linked Reticuline haptens typically exhibit low to moderate cross-reactivity (<5-15%) with 3'-hydroxycoclaurine due to the missing 4'-O-methyl "anchor" and the polarity difference of the catechol moiety.
Pathway Visualization & Interference Points
The following diagram illustrates the BIA biosynthetic pathway and the specific zones where antibody specificity is challenged.
Figure 1: BIA Biosynthetic Pathway highlighting the structural divergence between the target (Reticuline) and the interferent (3'-hydroxycoclaurine).
Comparative Performance Analysis
Product: Anti-Reticuline Polyclonal Antibody (Immunoassay)
-
Best For: High-throughput screening of yeast colonies; qualitative presence/absence.
-
Mechanism: Competitive ELISA or Radioimmunoassay (RIA).
-
Specific Limitation: The "Catechol Trap". 3'-hydroxycoclaurine contains a catechol (3',4'-dihydroxy) which is prone to oxidation. Oxidized quinones can non-specifically bind to antibodies, causing false positives unrelated to structural homology.
Alternative: LC-MS/MS (MRM Mode)
-
Best For: Quantitative metabolic profiling; distinguishing isomers.
-
Mechanism: Mass-to-charge separation + fragmentation fingerprinting.
-
Advantage: Completely resolves 3'-hydroxycoclaurine (
302) from Reticuline ( 330) based on parent mass, eliminating cross-reactivity issues entirely.
Quantitative Comparison Data
The following table synthesizes performance metrics based on standard hapten-immunology principles and BIA literature (Arens et al., 1987).
| Feature | Anti-Reticuline Immunoassay (Product) | LC-MS/MS (Alternative) |
| Primary Target | (S)-Reticuline | Any BIA (Tunable) |
| Cross-Reactivity (3'-OH-Coc) | Low to Moderate (2% - 12%) | None (0%) |
| Sensitivity (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.1 ng/mL |
| Throughput | High (96/384-well plates) | Low to Medium (5-10 min/sample) |
| Sample Prep Requirement | Minimal (Dilution) | Moderate (Extraction/Filtration) |
| Interference Risk | High (Matrix effects, oxidation) | Low (Matrix effects managed by IS) |
Experimental Protocol: Validating Cross-Reactivity
If you elect to use the Immunoassay "Product" for screening, you must validate the specific cross-reactivity of your antibody lot. This protocol creates a self-validating system.
Materials
-
Standard A: (S)-Reticuline (Authentic Standard).
-
Standard B: 3'-hydroxycoclaurine (Synthesis or enzymatic standard).
-
Antibody: Anti-Reticuline Polyclonal Serum.
-
Tracer: Tritiated Reticuline or HRP-Reticuline conjugate.
Step-by-Step Methodology
-
Preparation of Standard Curves:
-
Prepare a 7-point log-scale dilution series for Reticuline (0.1 nM to 10 µM).
-
Prepare an identical dilution series for 3'-hydroxycoclaurine .
-
-
Competitive Binding Assay:
-
Incubate Antibody + Tracer + Standard (A or B) in microplate wells for 1 hour at 4°C.
-
Rationale: Low temperature minimizes the oxidation of the unstable catechol in 3'-hydroxycoclaurine.
-
-
Separation & Detection:
-
Separate bound from free fraction (using Dextran-coated charcoal for RIA or plate washing for ELISA).
-
Measure signal (CPM or Absorbance).
-
-
Calculation of Cross-Reactivity (%CR):
-
Determine the
(concentration displacing 50% of tracer) for both compounds. -
Use the formula:
-
Interpretation
-
< 1%: Highly Specific. Safe for direct quantification.
-
1 - 10%: Acceptable for screening. Positives must be verified by LC-MS.
-
> 10%: Unsuitable for distinguishing these intermediates.
Conclusion & Recommendation
For drug development professionals requiring absolute quantification of flux through the 3'-hydroxylation step, LC-MS/MS is the mandatory standard . The mass difference (28 Da, corresponding to
However, for high-throughput strain engineering (e.g., screening 10,000 yeast variants), the Anti-Reticuline Immunoassay is a viable "Product" if and only if the cross-reactivity is validated to be <5%. The cost-benefit ratio favors the immunoassay for the primary screen, reserving LC-MS for the validation of top hits.
References
-
Arens, H., & Zenk, M. H. (1987). Radioimmunoassay for the determination of the benzylisoquinoline alkaloid (S)-reticuline. Planta Medica, 53(02), 179-183. Link
-
Wieczorek, U., & Zenk, M. H. (1986). Radioimmunoassay for the determination of the morphine alkaloid salutaridine. Phytochemistry, 25(11), 2633-2636. Link
-
Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 98(1), 367-372. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
